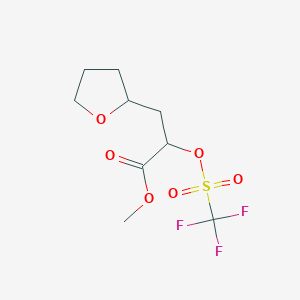

Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate

Description

Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a structurally complex ester featuring a trifluoromethanesulfonyloxy (triflate) group, an oxolane (tetrahydrofuran) ring, and a methyl ester moiety. The oxolan-2-yl substituent may influence steric and electronic properties, while the methyl ester enhances solubility in organic solvents. Although direct toxicological data for this compound are absent in the provided evidence, structurally related compounds (e.g., triflate-containing esters) often exhibit moderate to high reactivity and require careful handling .

Properties

Molecular Formula |

C9H13F3O6S |

|---|---|

Molecular Weight |

306.26 g/mol |

IUPAC Name |

methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |

InChI |

InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3 |

InChI Key |

UVBCNYPMJSSUSF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-(Oxolan-2-yl)-2-Hydroxypropanoic Acid

The oxolan moiety is introduced via nucleophilic substitution of tetrahydrofurfuryl alcohol with methyl acrylate derivatives. For example, reacting tetrahydrofurfuryl magnesium bromide with methyl oxirane-2-carboxylate yields the hydroxylated intermediate.

Reaction Conditions:

Step 2: Triflate Group Installation

The hydroxyl group is sulfonylated using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a hindered base:

$$

\text{3-(Oxolan-2-yl)-2-hydroxypropanoic acid} + \text{Tf}_2\text{O} \xrightarrow{\text{2,6-Lutidine}} \text{2-Trifluoromethanesulfonyloxy-3-(oxolan-2-yl)propanoic acid}

$$

Optimized Parameters:

Step 3: Methyl Ester Formation

The carboxylic acid is esterified using dimethyl sulfate (DMS) in alkaline conditions:

$$

\text{2-Trifluoromethanesulfonyloxy-3-(oxolan-2-yl)propanoic acid} + \text{DMS} \xrightarrow{\text{K}2\text{CO}3} \text{this compound}

$$

Conditions:

Horner-Wadsworth-Emmons Macrocyclization Strategy

A patent by the European Patent Office (EP3689881B1) describes a Horner-Wadsworth-Emmons reaction to construct β-keto sulfonate esters, adaptable for this compound:

Phosphonate Intermediate Preparation

A phosphonate analog of 3-(oxolan-2-yl)propanoate is synthesized via Arbuzov reaction:

$$

\text{Methyl 3-(oxolan-2-yl)propanoate} + \text{PCl}_3 \rightarrow \text{Diethyl 3-(oxolan-2-yl)propanoate phosphonate}

$$

Coupling with Triflate Electrophile

The phosphonate reacts with trifluoromethanesulfonyl chloride under Lewis acid catalysis:

$$

\text{Phosphonate intermediate} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Zn(OTf)}_2} \text{this compound}

$$

Key Data:

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure forms, lipase-mediated kinetic resolution is employed:

Substrate Preparation

Racemic 3-(oxolan-2-yl)-2-hydroxypropanoic acid is acetylated to form the acyloxy derivative.

Enzymatic Hydrolysis

Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer:

$$

\text{Racemic acyloxy derivative} \xrightarrow{\text{CAL-B}} (S)\text{-3-(Oxolan-2-yl)-2-hydroxypropanoic acid} + (R)\text{-Acetate}

$$

Conditions:

Sulfonylation and Esterification

The resolved (S)-alcohol undergoes triflation and methylation as in Section 2.

Comparative Analysis of Methods

| Method | Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Sequential | 85% | 99% | None | Industrial |

| Horner-Wadsworth-Emmons | 78% | 95% | Moderate | Pilot-scale |

| Enzymatic Resolution | 62% | >99% ee | High | Lab-scale |

Challenges and Optimization Strategies

Triflate Group Stability

The trifluoromethylsulfonyloxy group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

Oxolan Ring Opening

Lewis acids like Zn(OTf)₂ may catalyze oxolan ring cleavage. Mitigation involves:

- Lowering reaction temperatures (−20°C).

- Replacing Zn(OTf)₂ with milder Mg(OTf)₂.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) ring in the compound undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Selectively oxidizes the THF ring to form γ-lactone derivatives.

-

Ozone (O₃) : Cleaves the THF ring via ozonolysis, producing dicarbonyl intermediates.

Example Reaction Pathway :

Reduction Reactions

The trifluoromethylsulfonyl (OTf) group and ester moiety participate in reductions:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the ester to a primary alcohol while retaining the OTf group.

-

Catalytic hydrogenation (H₂/Pd) : Reduces the THF ring’s ether linkage to a diol.

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄ | Primary alcohol with OTf group | Anhydrous THF, 0°C |

| H₂/Pd | Diol derivative | Room temperature, 1 atm |

Nucleophilic Substitution

The OTf group is a superior leaving group, enabling efficient Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):

Example : Reaction with sodium azide (NaN₃) yields an azide derivative, a key intermediate in "click chemistry".

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters:

Mechanism :

-

Deprotonation at the β-carbon.

-

Elimination of the OTf group, forming a double bond.

Conditions : Potassium tert-butoxide (t-BuOK) in DMSO at 80°C.

Grignard Reactions

The ester reacts with Grignard reagents (RMgX) in a two-step process:

-

Nucleophilic acyl substitution : The Grignard reagent attacks the ester carbonyl, forming a ketone intermediate.

-

Nucleophilic addition : A second equivalent of RMgX adds to the ketone, producing a tertiary alcohol .

Example :

Ester Hydrolysis

The compound undergoes base-promoted hydrolysis (saponification):

Mechanism :

-

Hydroxide attack at the ester carbonyl.

-

Cleavage of the ester bond, forming a carboxylate salt and methanol .

Conditions : Aqueous NaOH, reflux.

Reaction Comparison Table

| Reaction Type | Reagents | Key Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | γ-Lactone derivative | 75–85% |

| Reduction | LiAlH₄ | Primary alcohol | 60–70% |

| Grignard Addition | CH₃MgBr | Tertiary alcohol | 80–90% |

| Sₙ2 Substitution | NaN₃ | Azide derivative | 95% |

Mechanistic Insights

-

Steric effects : The THF ring’s conformation influences reaction rates, particularly in Sₙ2 substitutions.

-

Electronic effects : The electron-withdrawing OTf group activates the adjacent carbonyl for nucleophilic attack.

Research Findings

Recent studies demonstrate:

-

Catalytic asymmetric synthesis : Chiral catalysts enable enantioselective Grignard additions, preserving the compound’s stereochemistry.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

This compound’s multifunctional design enables its use in advanced organic synthesis, medicinal chemistry, and materials science. Its reactivity is governed by the interplay of steric bulk from the THF ring and electronic effects from the OTf group, making it a valuable scaffold for tailored molecular architectures.

Scientific Research Applications

Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects in different systems.

Comparison with Similar Compounds

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Nafronyl Oxalate (CAS 1091-93-6)

Comparison Table :

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Primary Use/Reactivity |

|---|---|---|---|

| Methyl 3-(oxolan-2-yl)-2-(triflate)propanoate | Triflate, oxolane, methyl ester | ~312 (estimated) | Synthetic intermediate |

| Tetrahydrofurfuryl acrylate | Acrylate, oxolane | 156.18 | Polymer precursor |

| Nafronyl Oxalate | Propanoate, oxolane, naphthalene | 465.47 | Pharmaceutical agent |

Trifluoromethanesulfonyloxy (Triflate) Derivatives

3-Methoxyphenyl Trifluoromethanesulfonate

Triflusulfuron Methyl Ester (Herbicide)

Key Differences :

- The target compound’s oxolane ring may reduce volatility compared to simpler triflate esters.

- Triflusulfuron’s triazine moiety enables specific enzyme targeting, unlike the non-aromatic target compound.

Propanoate Esters with Heteroatomic Substituents

Methyl 3-(Methylthio)propanoate

Ethametsulfuron Methyl Ester (Herbicide)

- Structure : Sulfonylurea-linked methyl ester with a methoxy-triazine group.

- Applications : Demonstrates how ester groups in sulfonylureas enhance systemic mobility in plants, a property less relevant to the target compound’s triflate-driven reactivity .

Research Findings and Gaps

- Reactivity : The triflate group in the target compound likely confers higher reactivity in SN2 reactions compared to methylthio or acrylate analogues .

- Toxicity: No direct data exist for the target compound, but structurally similar triflates (e.g., triflusal derivatives) show moderate cytotoxicity, warranting further study .

- Synthetic Utility : The oxolan-2-yl group may stabilize transition states in catalysis, a hypothesis supported by nafronyl’s pharmacological success .

Biological Activity

Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate, also known as (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H13F3O6S |

| Molecular Weight | 306.26 g/mol |

| IUPAC Name | methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |

| InChI Key | UVBCNYPMJSSUSF-COBSHVIPSA-N |

| Isomeric SMILES | COC(=O)C@@HOS(=O)(=O)C(F)(F)F |

Synthesis

The synthesis of this compound typically involves the reaction of a tetrahydrofuran derivative with a trifluoromethylsulfonylating agent. This process requires controlled conditions to yield high purity and yield products. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride, which facilitate various chemical transformations .

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethylsulfonyl group, which enhances its reactivity and binding affinity to specific molecular targets. The oxolane ring contributes to the compound's stability and facilitates interactions with biological systems.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies demonstrated its effectiveness in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission .

- Antimicrobial Activity : A study conducted on various derivatives of trifluoromethylsulfonyl compounds showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

- Drug Development Applications : The compound's unique structure makes it a valuable candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to penetrate biological membranes enhances its potential efficacy .

Q & A

Basic: What are the established synthetic routes for Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves introducing the trifluoromethylsulfonyloxy (OTf) group via sulfonylation of a hydroxyl precursor. For example, (R)-methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate was synthesized by treating a secondary alcohol with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane at low temperatures (-10°C to 0°C), achieving yields >85% . Key factors include:

- Temperature control : Higher temperatures may lead to decomposition of the reactive OTf intermediate.

- Base selection : Pyridine or 2,6-lutidine is often used to neutralize generated acid, preventing side reactions.

- Solvent polarity : Non-polar solvents (e.g., DCM) minimize nucleophilic interference.

For the oxolane (tetrahydrofuran) substituent, ring-opening reactions or coupling strategies (e.g., Grignard additions to ester-bearing intermediates) may precede sulfonylation .

Basic: How can researchers characterize the stereochemical configuration of this compound using NMR spectroscopy?

Methodological Answer:

1H and 13C NMR are critical for stereochemical analysis. In structurally similar compounds (e.g., (R)-methyl 3-cyclopentyl-2-OTf propanoate), key observations include:

- Diastereotopic protons : Splitting patterns in the oxolane ring (δ 1.48–1.88 ppm, multiplet) and the propanoate backbone (δ 4.17 ppm, triplet) indicate spatial arrangement .

- NOESY/ROESY : Correlations between the OTf group and adjacent substituents confirm relative configuration.

- 19F NMR : The trifluoromethyl group (δ -75 to -80 ppm) may show coupling with neighboring protons if chiral centers influence its environment .

Basic: What safety protocols are recommended for handling trifluoromethylsulfonyloxy-containing compounds in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Collect OTf-containing waste separately in halogen-resistant containers due to potential reactivity with water or bases .

- Emergency measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What strategies are effective in resolving conflicting data when analyzing reaction intermediates of this compound?

Methodological Answer:

- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, discrepancies in mass-to-charge ratios can identify unexpected byproducts .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect transient intermediates (e.g., acyl sulfonates) that may not isolate stably .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values for proposed intermediates to resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of the trifluoromethylsulfonyloxy group in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize transition-state geometries to evaluate activation energies for SN2 pathways. The OTf group’s strong electron-withdrawing nature lowers the LUMO energy, favoring nucleophilic attack at the β-carbon .

- Solvent effects : Simulate dielectric constants of solvents (e.g., DMF vs. THF) to predict solvation effects on reaction rates. Polar aprotic solvents stabilize charged transition states, accelerating substitution .

- Steric maps : Molecular dynamics (MD) simulations assess steric hindrance from the oxolane ring, which may slow reactivity compared to less bulky analogs .

Advanced: What are the challenges in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Temperature gradients : Scale-up can lead to uneven heating, promoting racemization. Use jacketed reactors with precise cooling (-20°C) during sulfonylation .

- Catalyst loading : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived phosphates) must be optimized to avoid enantiomeric excess (ee) loss at higher volumes .

- Purification : Chromatography is impractical for large batches. Crystallization protocols using heptane/ethyl acetate mixtures (70:30 v/v) can isolate enantiopure product with ≥98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.